molecular formula C12H17NO4S B062472 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid CAS No. 159855-97-7

2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid

Cat. No.: B062472
CAS No.: 159855-97-7
M. Wt: 271.33 g/mol
InChI Key: PDIQLCAEGLVCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid is a high-purity synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule, characterized by the presence of a tert-butylphenyl group linked to a glycine moiety via a sulfonamide bridge, is primarily investigated as a key chemical intermediate or a potential pharmacophore in the design and synthesis of novel bioactive molecules. Its structural features make it a valuable scaffold for developing enzyme inhibitors, particularly those targeting pathways involving sulfonamide-based recognition. Researchers utilize this compound to explore structure-activity relationships (SAR) in drug discovery projects, often focusing on its potential interaction with carbonic anhydrases or other metalloenzymes where the sulfonamide group can act as a zinc-binding motif. Furthermore, its acetic acid tail provides a convenient handle for further functionalization through amide coupling or esterification, enabling the construction of more complex compound libraries. This product is provided for advanced research applications and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)9-4-6-10(7-5-9)18(16,17)13-8-11(14)15/h4-7,13H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIQLCAEGLVCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359416
Record name 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159855-97-7
Record name 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid and its derivatives, a class of compounds with significant therapeutic potential, primarily as inhibitors of matrix metalloproteinases (MMPs). We delve into the synthetic chemistry, mechanism of action, structure-activity relationships, and key experimental protocols for the synthesis and evaluation of these molecules. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration and application of this promising chemical scaffold.

Introduction: The Therapeutic Promise of N-Arylsulfonylamino Acid Derivatives

The N-arylsulfonylamino acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of a sulfonamide group attached to an amino acid backbone offers a unique combination of structural rigidity and hydrogen bonding capabilities, making it an ideal pharmacophore for targeting various enzymes. Among these, the 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid core has garnered particular interest. The presence of the 4-tert-butylphenyl group provides a significant hydrophobic moiety that can effectively interact with the hydrophobic pockets of target enzymes, while the sulfonylaminoacetic acid portion can engage in crucial hydrogen bonding and electrostatic interactions within the active site.

One of the most promising therapeutic applications for this class of compounds is the inhibition of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a critical role in the degradation of extracellular matrix components. Under normal physiological conditions, MMPs are involved in processes such as tissue remodeling, wound healing, and angiogenesis. However, their dysregulation and overexpression are implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the development of potent and selective MMP inhibitors has been a major focus of drug discovery efforts. This guide will focus on the synthesis, characterization, and biological evaluation of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid and its analogs as potential MMP inhibitors.

Synthetic Methodologies: A Practical Approach

The synthesis of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid and its derivatives is generally achieved through a straightforward nucleophilic substitution reaction between an amino acid (or its ester) and a sulfonyl chloride. The following section outlines a detailed, adaptable protocol for the synthesis of the parent compound, 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid.

General Synthetic Scheme

The synthesis involves the reaction of glycine with 4-tert-butylbenzenesulfonyl chloride in an aqueous alkaline medium. The base is crucial for deprotonating the amino group of glycine, thereby activating it as a nucleophile, and also for neutralizing the hydrochloric acid generated during the reaction.

Synthesis Glycine Glycine Reaction Nucleophilic Substitution Glycine->Reaction SulfonylChloride 4-tert-butylbenzenesulfonyl chloride SulfonylChloride->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Aqueous medium Solvent->Reaction Product 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid Reaction->Product SignalingPathway cluster_inhibitor Inhibitor Action cluster_mmp MMP Activity cluster_ecm Extracellular Matrix cluster_cellular Cellular Processes cluster_downstream Downstream Signaling Inhibitor 2-[(4-tert-butylphenyl)sulfonylamino] acetic acid derivative MMP MMP-2 / MMP-9 Inhibitor->MMP Inhibition ECM ECM Degradation MMP->ECM Promotes Angiogenesis Angiogenesis MMP->Angiogenesis Promotes GrowthFactors Growth Factor Release MMP->GrowthFactors Promotes Migration Cell Migration & Invasion ECM->Migration Enables Metastasis Metastasis Migration->Metastasis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Signaling Pro-survival & Proliferative Signaling GrowthFactors->Signaling Activates CellProliferation Cell Proliferation Signaling->CellProliferation

Caption: Putative signaling pathways modulated by MMP inhibition.

Structure-Activity Relationships (SAR)

The biological activity of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid derivatives can be modulated by structural modifications at several positions:

  • The Aryl Moiety: The substitution pattern on the phenyl ring significantly influences potency and selectivity. The 4-tert-butyl group is generally favored for its ability to occupy the S1' pocket of many MMPs. Other hydrophobic groups may also be tolerated.

  • The Amino Acid Backbone: While this guide focuses on the acetic acid (glycine) derivative, the use of other amino acids can introduce chirality and additional side chains that can interact with other regions of the enzyme active site, potentially leading to increased potency and selectivity.

  • The Sulfonamide Linker: The sulfonamide group is a critical zinc-binding group. Modifications to this linker are generally not well-tolerated.

Future Directions and Therapeutic Applications

The development of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid derivatives and their analogs as MMP inhibitors holds significant promise for the treatment of a variety of diseases. Future research should focus on:

  • Improving Selectivity: Designing inhibitors that are selective for specific MMPs is crucial to minimize off-target effects.

  • Optimizing Pharmacokinetic Properties: Enhancing the oral bioavailability and metabolic stability of these compounds is essential for their clinical development.

  • Combination Therapies: Exploring the use of these MMP inhibitors in combination with other anticancer agents or anti-inflammatory drugs could lead to synergistic therapeutic effects.

Conclusion

2-[(4-tert-butylphenyl)sulfonylamino]acetic acid and its derivatives represent a versatile and promising class of compounds with significant potential as therapeutic agents, particularly as inhibitors of matrix metalloproteinases. This technical guide has provided a comprehensive overview of their synthesis, mechanism of action, and structure-activity relationships. The detailed experimental protocol and discussion of the underlying scientific principles are intended to empower researchers to further explore and develop this important class of molecules for the benefit of human health.

References

  • Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma. PMC - PubMed Central. [Link]

An In-Depth Technical Guide to the Solubility and Stability of 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the compound 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols necessary to characterize these critical physicochemical properties. Adherence to the methodologies described herein will enable researchers to generate reliable and reproducible data essential for formulation development, regulatory submissions, and ensuring the overall quality, safety, and efficacy of potential drug products containing this active pharmaceutical ingredient (API). This guide is designed to be a practical resource, grounding its recommendations in established scientific principles and regulatory guidelines.

Introduction: The Imperative of Physicochemical Characterization

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its intrinsic properties. Among the most critical of these are solubility and stability. For 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid, a molecule possessing both a sulfonamide and a carboxylic acid moiety, these characteristics are anticipated to be complex and highly dependent on the surrounding environment.

Solubility dictates the bioavailability of an orally administered drug and influences the feasibility of various dosage forms. A compound with poor aqueous solubility often presents significant challenges in achieving therapeutic concentrations in vivo. The predicted pKa of 3.36 for 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid suggests that its solubility will be highly pH-dependent, a factor that must be meticulously investigated.

Stability is a cornerstone of drug safety and efficacy. Degradation of an API can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in the physical properties of the drug product. Forced degradation studies are an indispensable tool to elucidate the degradation pathways and to develop stability-indicating analytical methods. Given that sulfonamides can be susceptible to hydrolysis and photodegradation, a comprehensive stress testing regimen is warranted.[1]

This guide will provide the scientific rationale and step-by-step protocols to empower researchers to systematically investigate the solubility and stability of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid.

Physicochemical Properties

A foundational understanding of the molecule's properties is paramount before embarking on experimental work.

PropertyValue/PredictionSource
Chemical Name 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid-
Molecular Formula C12H17NO4S-
Molecular Weight 271.33 g/mol -
CAS Number 159855-97-7-
Predicted pKa 3.36 ± 0.10

The predicted pKa suggests that the carboxylic acid group is weakly acidic, and the molecule will exist predominantly in its ionized, more soluble form at pH values above 3.36.

Comprehensive Solubility Assessment

The objective of this phase is to determine the equilibrium solubility of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid under various conditions relevant to pharmaceutical development and physiological environments. The shake-flask method is a reliable and widely accepted technique for this purpose.[2]

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

Rationale: This method ensures that the solution is truly saturated with the compound, providing an accurate measure of its equilibrium solubility. Performing the experiment at different pH values is crucial for an ionizable compound like the one .

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, and 7.4) using pharmacopeial-grade reagents.[3]

  • Sample Preparation: Add an excess amount of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid to vials containing a known volume of each buffer and selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile). The excess solid should be visually apparent.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for physiological relevance) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[4]

  • Sample Collection and Preparation: At each time point, withdraw an aliquot from each vial. Immediately filter the sample through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Dilution: If necessary, dilute the filtrate with the mobile phase of the analytical method to bring the concentration within the calibration range.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Equilibrium Confirmation: Equilibrium is confirmed when the concentration of the compound does not significantly change between two consecutive time points.[4]

Data Presentation: Solubility Profile

The results should be tabulated to provide a clear and concise summary of the compound's solubility.

Solvent/Buffer (pH)Temperature (°C)Equilibrium Time (h)Solubility (mg/mL)Solubility Classification
pH 1.2 Buffer3748[Experimental Value][e.g., Sparingly soluble]
pH 4.5 Buffer3748[Experimental Value][e.g., Slightly soluble]
pH 6.8 Buffer3748[Experimental Value][e.g., Freely soluble]
Water2548[Experimental Value][e.g., Very slightly soluble]
Methanol2548[Experimental Value][e.g., Soluble]
Ethanol2548[Experimental Value][e.g., Soluble]

Solubility classification based on USP/BP definitions.[5]

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_buffers Prepare Buffers (pH 1.2-7.4) & Solvents add_api Add Excess API to Vials prep_buffers->add_api agitate Agitate at Constant Temperature (e.g., 37°C) add_api->agitate time_points Sample at Time Points (24, 48, 72h) agitate->time_points filter Filter Sample (0.22 µm) time_points->filter dilute Dilute Filtrate filter->dilute analyze Quantify by HPLC-UV dilute->analyze confirm_eq Confirm Equilibrium analyze->confirm_eq report Report Solubility (mg/mL) confirm_eq->report

Caption: Workflow for Equilibrium Solubility Determination.

In-Depth Stability Assessment and Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during manufacturing, storage, and use.[7]

Experimental Protocol: Forced Degradation Studies

Rationale: By intentionally degrading the compound under various stress conditions, we can identify potential degradation products and establish the degradation pathways. This information is crucial for developing an analytical method that can separate the intact drug from its degradants.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.[6]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified period. Also, heat the stock solution at a high temperature.

  • Photolytic Degradation: Expose the stock solution and the solid compound to UV and visible light according to ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: Analyze all stressed samples, along with a control sample, using a suitable stability-indicating analytical method (see Section 5). The goal is to achieve 5-20% degradation of the active ingredient.[7]

Data Presentation: Summary of Forced Degradation Results
Stress ConditionDuration% Degradation of APINumber of DegradantsObservations
0.1 N HCl, 80°C8 h[Experimental Value][Experimental Value][e.g., Major degradant at RRT 0.8]
0.1 N NaOH, 80°C4 h[Experimental Value][Experimental Value][e.g., Rapid degradation observed]
3% H₂O₂, RT24 h[Experimental Value][Experimental Value][e.g., Minor degradation]
Dry Heat, 105°C48 h[Experimental Value][Experimental Value][e.g., No significant degradation]
Photolytic (UV/Vis)7 days[Experimental Value][Experimental Value][e.g., Slight discoloration, one major degradant]

RRT = Relative Retention Time

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start API Stock Solution & Solid API acid Acid Hydrolysis (0.1 N HCl, 80°C) start->acid base Base Hydrolysis (0.1 N NaOH, 80°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (105°C, Solid & Solution) start->thermal photo Photolytic (UV/Vis Light) start->photo analyze Analyze by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify Degradation Products analyze->identify method_dev Method Validation analyze->method_dev pathway Elucidate Degradation Pathways identify->pathway

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.[8][9]

Protocol: Development of a Stability-Indicating HPLC Method

Rationale: A stability-indicating method is one that can accurately and precisely measure the concentration of the intact API without interference from any degradation products, impurities, or excipients.

Step-by-Step Methodology:

  • Column and Mobile Phase Selection:

    • Column: A C18 column is a good starting point for a molecule with the polarity of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid.[9]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to ensure good peak shape and retention of the acidic analyte.

  • Method Optimization:

    • Inject the stressed samples from the forced degradation studies.

    • Adjust the mobile phase composition, pH, and gradient to achieve adequate separation between the parent peak and all degradation product peaks.

    • The resolution between the parent peak and the closest eluting degradant peak should be greater than 1.5.

  • Detection: Select a UV wavelength that provides a good response for the API and, if possible, for the degradation products. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.[9]

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility and stability of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid. By following the detailed protocols for equilibrium solubility testing, forced degradation studies, and the development of a stability-indicating analytical method, researchers can generate the critical data needed to advance the development of this compound. A thorough understanding of these fundamental properties is not merely a regulatory requirement but a scientific necessity for the successful development of a safe, effective, and stable pharmaceutical product.

References

  • World Health Organization. (2006). Proposal to Waive In Vivo Bioequivalence Requirements for WHO Model List of Essential Medicines, Immediate-Release, Solid Oral Dosage Forms. WHO Technical Report Series, No. 937, Annex 8. [Link]

  • World Health Organization. (2018). Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification of Active Pharmaceutical Ingredients. WHO Technical Report Series, No. 1010, Annex 10. [Link]

  • Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. TrAC Trends in Analytical Chemistry, 27(11), 1038-1051.
  • Galarini, R., et al. (2014). Development and validation of a new qualitative ELISA screening for multiresidue detection of sulfonamides in food and feed. Food Control, 35, 300-310.
  • Eurofins. (2021). Analytical Method Summaries. [Link]

  • Al-Ghannam, S. M., & El-Nahhal, Y. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry, 2018, 8469501. [Link]

  • Sorensen, L. K. (2003). Determination of sulfonamides in tissues from food-producing animals by liquid chromatography with tandem mass spectrometric detection.
  • Dahan, A., & Miller, J. M. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 549-555. [Link]

  • ResearchGate. (2025). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • Eurofins. (2023). Analytical Method Summaries. [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1244, 130962.
  • S.N, M., & B, S. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers.
  • World Health Organization. (2018). Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification of Active Pharmaceutical Ingredients. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
  • Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. [Link]

  • Meyyanathan, S. N., & Suresh, B. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Young Pharmacists, 14(2), 133-137.

Sources

The Ascendant Role of N-Sulfonylamino Acetic Acids in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-sulfonylamino acetic acid scaffold has emerged as a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth review of these compounds, navigating their synthetic pathways, exploring their multifaceted biological activities, and elucidating their mechanisms of action. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to offer a comprehensive understanding of this important class of molecules. We will delve into their significance as enzyme inhibitors, with a particular focus on their roles in oncology and inflammatory diseases, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and visualization of key biological pathways.

Introduction: The Versatility of the N-Sulfonylamino Acetic Acid Core

The incorporation of the N-sulfonylamino acetic acid moiety into small molecules has proven to be a highly effective strategy in drug design. This functional group confers a unique combination of physicochemical properties, including increased acidity comparable to carboxylic acids, enhanced enzymatic and hydrolytic stability, and the ability to participate in crucial hydrogen bonding interactions within biological targets.[1] These attributes have led to the exploration of N-sulfonylamino acetic acid derivatives across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] Their ability to act as bioisosteres of carboxylic acids has further expanded their utility, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide will illuminate the chemical and biological rationale behind the successful application of this versatile scaffold in modern medicinal chemistry.

Synthetic Strategies: Constructing the N-Sulfonylamino Acetic Acid Backbone

The synthesis of N-sulfonylamino acetic acid derivatives is typically achieved through robust and well-established chemical transformations. The primary route involves the reaction of an amino acid or its ester with a sulfonyl chloride in the presence of a base. This nucleophilic substitution reaction provides a straightforward and efficient means to construct the core scaffold.

A general synthetic workflow is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amino Acid Amino Acid ReactionVessel Nucleophilic Substitution (e.g., Schotten-Baumann conditions) Amino Acid->ReactionVessel Base (e.g., Pyridine, NaOH) Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->ReactionVessel Product N-Sulfonylamino Acetic Acid Derivative ReactionVessel->Product Purification

Figure 1: General synthetic workflow for N-sulfonylamino acetic acid derivatives.

Experimental Protocol: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative N-sulfonylamino acetic acid, N-Phenyl-N-(phenylsulfonyl)glycine.[3]

Step 1: Synthesis of N-Phenylglycine

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve chloroacetic acid in water.

  • Cool the solution in an ice bath and slowly add an equimolar amount of sodium hydroxide solution to neutralize the chloroacetic acid.[3]

  • To this solution, add an equimolar amount of aniline.[3]

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).[3]

  • Upon completion, cool the mixture to room temperature and acidify with hydrochloric acid to precipitate the N-phenylglycine.[3]

  • Filter the crude product using a Büchner funnel and wash with cold deionized water.[3]

  • Recrystallize the crude product from hot water to obtain pure N-phenylglycine and dry under vacuum.[3]

Step 2: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine

  • Suspend the synthesized N-phenylglycine in dichloromethane in a round-bottom flask equipped with a dropping funnel and magnetic stirrer.

  • Cool the suspension in an ice bath and add pyridine to act as a base.[3]

  • Slowly add a solution of benzenesulfonyl chloride in dichloromethane to the reaction mixture via the dropping funnel.[3]

  • Allow the reaction to stir at room temperature overnight, monitoring the progress by TLC.[3]

  • Once the reaction is complete, quench by adding 1M hydrochloric acid.[3]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure N-Phenyl-N-(phenylsulfonyl)glycine.

Medicinal Chemistry Applications: Targeting Disease with Precision

N-sulfonylamino acetic acid derivatives have demonstrated significant potential in a variety of therapeutic areas, primarily due to their ability to act as potent and often selective enzyme inhibitors.

Anticancer Activity: A Multi-pronged Approach

The fight against cancer represents a major focus for the application of N-sulfonylamino acetic acid compounds. Their anticancer effects are often mediated through the inhibition of key enzymes involved in tumor progression and survival.

3.1.1. Carbonic Anhydrase Inhibition

Certain N-sulfonylamino acetic acid derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1] CA IX is overexpressed in many hypoxic tumors and plays a crucial role in regulating tumor pH, contributing to an acidic microenvironment that promotes tumor growth and metastasis.[1] Inhibition of CA IX by these sulfonamide-based compounds can reverse this acidification, leading to an increase in intracellular pH and the induction of apoptosis.[4]

G cluster_pathway Carbonic Anhydrase IX Signaling in Cancer cluster_intervention Therapeutic Intervention Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Upregulation HIF1a->CAIX pHe_decrease Extracellular Acidification (Low pHe) CAIX->pHe_decrease pHe_increase Reversal of Acidification Tumor_Progression Tumor Growth & Metastasis pHe_decrease->Tumor_Progression Apoptosis_Inhibition Inhibition of Apoptosis pHe_decrease->Apoptosis_Inhibition NSAAD N-Sulfonylamino Acetic Acid Derivative NSAAD->CAIX Apoptosis_Induction Induction of Apoptosis pHe_increase->Apoptosis_Induction Promotes

Figure 2: Signaling pathway illustrating the role of Carbonic Anhydrase IX in cancer and its inhibition by N-sulfonylamino acetic acid derivatives.

3.1.2. Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM).[5] Overexpression of certain MMPs, such as MMP-2 and MMP-9, is associated with tumor invasion and metastasis. N-sulfonylamino acetic acid derivatives have been developed as potent and selective inhibitors of these MMPs.[1][6] Their mechanism of action often involves the coordination of the carboxylate and sulfonyl oxygen atoms to the active site zinc ion, thereby blocking the catalytic activity of the enzyme.[7]

Table 1: Anticancer Activity of Representative N-Sulfonylamino Acetic Acid Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
9a Not SpecifiedHepG-2 (Liver)10.96 ± 2.39[8]
Panc-1 (Pancreatic)11.95 ± 0.76[8]
BxPC-3 (Pancreatic)14.39 ± 0.73[8]
9b Not SpecifiedHepG-2 (Liver)8.53 ± 1.10[8]
Panc-1 (Pancreatic)13.63 ± 1.16[8]
BxPC-3 (Pancreatic)14.88 ± 4.19[8]
Compound 4 TubulinNot Specified96 to 140[9]
Compound 8 TubulinNot Specified96 to 140[9]
Compound 13 TubulinNot Specified96 to 140[9]
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide MMP-2, MMP-9, MMP-14Not Specified1-1.5[10]
Structure-Activity Relationship (SAR) Insights

The biological activity of N-sulfonylamino acetic acid derivatives is highly dependent on the nature of the substituents on both the sulfonyl and the amino acid moieties.[1] For instance, in the context of MMP inhibition, the structure of the sulfonamide moiety significantly influences the inhibitory potency and selectivity.[1] The introduction of aryl groups, particularly those with biaryl, tetrazole, or amide functionalities, has been shown to yield potent and selective inhibitors of MMP-2 and MMP-9.[1] These substituents are believed to engage in favorable interactions with the S1' pocket of the enzyme active site. The amino acid side chain also plays a crucial role in determining the binding affinity and selectivity.

Conclusion and Future Perspectives

N-sulfonylamino acetic acid derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. Their favorable physicochemical properties and their ability to effectively inhibit a range of important biological targets have established them as a cornerstone in medicinal chemistry. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and target biology, holds immense promise for the discovery of next-generation drugs with improved efficacy and safety profiles. Future research will likely focus on the development of highly selective inhibitors for specific enzyme isoforms, the exploration of novel therapeutic applications, and the optimization of pharmacokinetic properties to enhance clinical translation.

References

  • Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. PubMed Central. Available at: [Link]

  • Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives. PubMed. Available at: [Link]

  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. PubMed Central. Available at: [Link]

  • A Novel and Efficient Method for the Synthesis of N-Arylsulfonylamino-2-pyridones. Journal of Chemical Research, Synopses (RSC Publishing). Available at: [Link]

  • New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. PubMed Central. Available at: [Link]

  • Synthesis and antitumor evaluation of some new N substituted sulfapyridine derivatives with studying the synergistic effect of. INIS-IAEA. Available at: [Link]

  • Sulfonamides: Deserving class as MMP inhibitors?. PubMed. Available at: [Link]

  • Niflumic acid exhibits anti-tumor activity in nasopharyngeal carcinoma cells through affecting the expression of ERK1/2 and the activity of MMP2 and MMP9. NIH. Available at: [Link]

  • Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors. PubMed. Available at: [Link]

  • Synthesis and SAR of α-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors. ResearchGate. Available at: [Link]

  • Sulphonamides: Deserving class as MMP inhibitors?. PubMed. Available at: [Link]

  • Prediction of MMP-9 inhibitory activity of N-hydroxy-α-phenylsulfonylacetamide derivatives by pharmacophore based modeling and 3-D QSAR studies. NIH. Available at: [Link]

  • A synthetic approach for N-acylated analogs of N-sulfonylamino... ResearchGate. Available at: [Link]

  • New N-arylsulfonyl-N-alkoxyaminoacetohydroxamic Acids as Selective Inhibitors of Gelatinase A (MMP-2). PubMed. Available at: [Link]

  • The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. PubMed Central. Available at: [Link]

  • Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. PubMed Central. Available at: [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. PubMed Central. Available at: [Link]

  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. MDPI. Available at: [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. NIH. Available at: [Link]

  • Design, synthesis, molecular modeling, and biological evaluation of sulfanilamide-imines derivatives as potential anticancer agents. PubMed. Available at: [Link]

  • Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics. PubMed Central. Available at: [Link]

Sources

Methodological & Application

2-[(4-tert-butylphenyl)sulfonylamino]acetic acid as a free fatty acid receptor 1 agonist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid as a Free Fatty Acid Receptor 1 Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the application of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid as a selective agonist for the Free Fatty Acid Receptor 1 (FFAR1). It is designed to equip researchers with the foundational knowledge and practical protocols required to investigate its therapeutic potential, particularly in the context of type 2 diabetes mellitus (T2DM).

Introduction: The Rationale for Targeting FFAR1

Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a highly promising therapeutic target for T2DM.[1][2] Predominantly expressed in pancreatic β-cells, FFAR1 is a key mediator of fatty acid-induced insulin secretion.[2][3][4] Its activation by endogenous long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism is of significant therapeutic interest because it offers a pathway to enhance insulin release specifically during hyperglycemic states, thereby minimizing the risk of hypoglycemia—a common and dangerous side effect of conventional insulin secretagogues like sulfonylureas.[5]

The development of synthetic small-molecule agonists, such as 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid, aims to harness this physiological mechanism for precise glycemic control. These agents offer the potential for improved safety and efficacy in managing T2DM.[5] This guide details the properties, mechanism of action, and experimental protocols for characterizing this specific FFAR1 agonist.

Compound Profile: 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in biological systems.

Chemical and Physical Properties

The key properties of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid are summarized below. These parameters are critical for preparing stock solutions, assessing bioavailability, and understanding potential liabilities.

PropertyValue (Predicted/Reported)Source
Molecular Formula C₁₂H₁₇NO₄SN/A
Molecular Weight 271.33 g/mol N/A
Boiling Point 434.8 ± 55.0 °C[6]
Density 1.245 ± 0.06 g/cm³[6]
pKa 3.36 ± 0.10[6]
General Synthesis Strategy

While a specific synthesis for this exact molecule is not detailed in the provided search results, a general multi-step synthetic route for similar phenylacetic acid derivatives can be conceptualized.[7][8] Such a synthesis would likely involve the coupling of a glycine derivative with a substituted benzenesulfonyl chloride. For instance, glycine ethyl ester could be reacted with 4-tert-butylbenzenesulfonyl chloride under basic conditions, followed by hydrolysis of the resulting ester to yield the final carboxylic acid product. The starting materials, 4-tert-butylbenzenesulfonyl chloride and glycine, are commercially available.

Safety and Handling

As a laboratory chemical, 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid should be handled with appropriate care. Based on data for similar chemical structures, the following hazards may be associated with this compound class:

  • Causes skin irritation.[9]

  • Causes serious eye irritation.[9]

  • May cause respiratory irritation.[9]

Standard Handling Procedures:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust or fumes.

  • Wash hands thoroughly after handling.[10]

Mechanism of Action: FFAR1 Signal Transduction

Activation of FFAR1 by an agonist like 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid initiates a well-defined signaling cascade within the pancreatic β-cell.

FFAR1 is a Gq protein-coupled receptor.[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gαq subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration, in concert with DAG-mediated activation of protein kinase C (PKC), amplifies the signaling events initiated by glucose metabolism, ultimately enhancing the exocytosis of insulin-containing granules.[4]

FFAR1_Signaling_Pathway cluster_cytosol Cytosol Agonist FFAR1 Agonist FFAR1 FFAR1/GPR40 Agonist->FFAR1 Binds Gq Gαq FFAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates InsulinVesicle Insulin Vesicle PKC->InsulinVesicle Amplify Signal Ca_ER->InsulinVesicle Amplify Signal InsulinRelease Insulin Secretion InsulinVesicle->InsulinRelease Promotes Exocytosis

Caption: FFAR1 Gq-coupled signaling pathway in pancreatic β-cells.

Experimental Protocols and Applications

The following protocols provide step-by-step methodologies to characterize the activity of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid from the cellular level to a preclinical in vivo model.

Protocol 1: In Vitro Agonist Activity via Calcium Mobilization Assay
  • Scientific Rationale: This is the primary assay to confirm direct engagement and activation of the FFAR1 receptor. The magnitude of the intracellular calcium flux is a direct and rapid readout of Gq-pathway activation, allowing for the determination of the compound's potency (EC₅₀) and efficacy (Eₘₐₓ).[11]

  • Materials:

    • CHO-K1 or HEK293 cell line stably expressing human FFAR1 (hFFAR1).

    • Culture medium (e.g., F-12K for CHO, DMEM for HEK293) with 10% FBS, penicillin/streptomycin.

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

    • Test Compound and a reference agonist (e.g., TAK-875).[12]

    • 384-well black, clear-bottom assay plates.

    • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

  • Step-by-Step Methodology:

    • Cell Plating: Seed the hFFAR1-expressing cells into 384-well plates at an appropriate density (e.g., 10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Plate Preparation: Prepare a serial dilution of the test compound and reference agonist in Assay Buffer. A typical concentration range would be from 10 pM to 30 µM.

    • Dye Loading: Aspirate the culture medium from the cell plate. Add the dye-loading solution (Assay Buffer containing Fluo-4 AM and probenecid) to each well. Incubate for 1 hour at 37°C.

    • Assay Execution: Place both the cell plate and the compound plate into the fluorescence plate reader. Program the instrument to add the compound solutions to the cell plate and immediately begin kinetic reading of fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) for 2-3 minutes.

    • Data Analysis:

      • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

      • Normalize the data relative to the vehicle control (0% activation) and the maximal response of a reference full agonist (100% activation).

      • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

  • Anticipated Data:

CompoundEC₅₀ (nM)Eₘₐₓ (% of Reference)
Reference Agonist (TAK-875) 50100%
Test Compound 7598%
Protocol 2: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
  • Scientific Rationale: This protocol moves from a recombinant cell line to a primary, physiologically relevant system. It directly tests the hypothesis that FFAR1 activation by the compound enhances insulin secretion from pancreatic islets, and critically, whether this effect is glucose-dependent.[5]

GSIS_Workflow cluster_conditions Experimental Groups Islet_Isolation Islet Isolation (e.g., Mouse Pancreas) Pre_Incubation Pre-incubation (Low Glucose Buffer) Islet_Isolation->Pre_Incubation Static_Incubation Static Incubation (1 hr) Pre_Incubation->Static_Incubation Low_G Low Glucose (2.8 mM) Static_Incubation->Low_G High_G High Glucose (16.7 mM) Static_Incubation->High_G High_G_Cpd High Glucose + Compound Static_Incubation->High_G_Cpd Supernatant_Collection Collect Supernatant ELISA Insulin Quantification (ELISA/RIA) Supernatant_Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis Low_G->Supernatant_Collection High_G->Supernatant_Collection High_G_Cpd->Supernatant_Collection

Caption: Experimental workflow for the ex vivo GSIS assay.

  • Materials:

    • Pancreatic islets isolated from mice (e.g., C57BL/6) or other species.

    • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and 0.5% BSA.

    • Glucose solutions to prepare low (2.8 mM) and high (16.7 mM) glucose KRB.

    • Test Compound.

    • Insulin ELISA kit.

  • Step-by-Step Methodology:

    • Islet Isolation: Isolate pancreatic islets using a standard collagenase digestion and density gradient centrifugation method.

    • Pre-incubation: Hand-pick islets of similar size and pre-incubate them in low-glucose KRB for 1 hour at 37°C to allow them to return to a basal secretory state.

    • Static Incubation: Transfer batches of islets (e.g., 5-10 islets per replicate) into tubes containing:

      • Group 1: Low-glucose KRB (Basal control).

      • Group 2: High-glucose KRB (Stimulated control).

      • Group 3: High-glucose KRB + Test Compound.

      • Group 4 (Optional): Low-glucose KRB + Test Compound (to confirm glucose dependency).

    • Incubate all groups for 1 hour at 37°C.

    • Sample Collection: Carefully collect the supernatant from each tube.

    • Insulin Quantification: Measure the insulin concentration in the supernatant using a validated insulin ELISA kit according to the manufacturer's instructions.

    • Data Normalization (Optional but Recommended): Lyse the islets to measure total insulin content and express secreted insulin as a percentage of total content.

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)
  • Scientific Rationale: The OGTT is a cornerstone preclinical model for assessing the efficacy of anti-diabetic agents.[3] It evaluates the compound's integrated effect on glucose disposal and insulin secretion in a living organism, providing a strong indicator of its potential therapeutic utility. A reduction in the glucose excursion curve following a glucose challenge demonstrates improved glycemic control.[5]

  • Materials:

    • A relevant animal model of T2DM (e.g., 8-week-old male C57BL/6 mice on a high-fat diet for 12-16 weeks).

    • Test Compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Glucose solution (e.g., 2 g/kg body weight).

    • Handheld glucometer and test strips.

  • Step-by-Step Methodology:

    • Acclimatization and Fasting: Acclimatize animals to handling. Fast the animals for 6 hours prior to the experiment with free access to water.

    • Baseline Glucose: At time t = -30 min, obtain a baseline blood glucose reading from a small tail snip.

    • Compound Administration: Administer the test compound or vehicle via oral gavage.

    • Glucose Challenge: At time t = 0 min, administer the glucose solution via oral gavage.

    • Blood Glucose Monitoring: Measure blood glucose from the tail vein at t = 15, 30, 60, 90, and 120 minutes post-glucose challenge.

    • Data Analysis:

      • Plot the mean blood glucose concentration versus time for each treatment group.

      • Calculate the Area Under the Curve (AUC) for the glucose excursion from t = 0 to t = 120 min for each animal.

      • Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUCs of the compound-treated group versus the vehicle group.

  • Anticipated Data:

Treatment GroupGlucose AUC (mg/dL * min)% Reduction vs. Vehicle
Vehicle 25000 ± 1500-
Test Compound (10 mg/kg) 17500 ± 120030%

Critical Considerations and Troubleshooting

  • Compound Solubility: Ensure the compound is fully dissolved in the assay buffer or vehicle. Poor solubility can lead to inaccurate potency measurements and variable in vivo exposure.

  • Hepatotoxicity: Some FFAR1 agonists, such as Fasiglifam (TAK-875), were discontinued due to liver safety concerns.[13] It is crucial to include early safety assessments, such as evaluating liver enzyme levels (ALT/AST) in in vivo studies and conducting cytotoxicity assays in hepatic cell lines (e.g., HepG2).

  • Receptor Selectivity: To ensure the observed effects are mediated through FFAR1, it is important to perform counter-screens against other related fatty acid receptors like FFAR4 (GPR120), which is also involved in metabolic regulation.[13][14]

  • Species Differences: The potency of FFAR1 agonists can vary between species. Confirming activity on both human and rodent receptors is essential for translating preclinical findings.

Conclusion

2-[(4-tert-butylphenyl)sulfonylamino]acetic acid represents a valuable chemical tool for probing the biology of FFAR1 and serves as a lead structure for the development of novel anti-diabetic therapeutics. The protocols outlined in this guide provide a systematic framework for its characterization, from initial receptor activation to preclinical proof-of-concept. By carefully applying these methodologies and adhering to the principles of sound scientific investigation, researchers can effectively evaluate the potential of this and related compounds to address the significant unmet medical need in the management of type 2 diabetes.

References

  • Bhatt, M. et al. (2016). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chen, C. et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Dovepress. Available at: [Link]

  • Janssen Research & Development. (2022). A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates. PubMed Central. Available at: [Link]

  • Lecomte, M. et al. (2020). FFAR1 and FFAR4 additively cooperate to control glucose tolerance and insulin secretion in male mice. bioRxiv. Available at: [Link]

  • Wang, Z. et al. (2022). Mechanistic Studies on the Stereoselectivity of FFAR1 Modulators. ACS Publications. Available at: [Link]

  • Kovacs, Z. et al. (2023). Molecular mechanism of fatty acid activation of FFAR1. PubMed Central. Available at: [Link]

  • Amgen Inc. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Publications. Available at: [Link]

  • Janssen Research & Development. (2022). A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates. Frontiers in Endocrinology. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid. Available at: [Link]

  • Wikipedia. Free fatty acid receptor 1. Available at: [Link]

  • Google Patents. (2017). US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R).
  • Ace Therapeutics. FFAR1-Targeted Drug Development for Diabetes. Available at: [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank. Available at: [Link]

  • NCBI. (2025). Gene Result FFAR1 free fatty acid receptor 1. Available at: [Link]

  • ResearchGate. (2024). (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]

  • MDPI. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Molecules. Available at: [Link]

  • OKS. (2025). SAFETY DATA SHEET. Available at: [Link]

  • Google Patents. (2016). CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols.
  • PubChem. 2-(4-Tert-butylphenoxy)acetic acid. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: Synthesis of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a validated, step-by-step protocol.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, which typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with glycine under basic aqueous conditions (a Schotten-Baumann reaction).[1][2]

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?

A1: Low yield is the most common issue and can stem from several factors. Let's break down the potential causes based on observations.

  • Cause A: Hydrolysis of 4-tert-butylbenzenesulfonyl chloride.

    • Why it happens: Your starting sulfonyl chloride is highly reactive and susceptible to hydrolysis, especially at elevated temperatures or non-optimal pH, converting it into the unreactive 4-tert-butylbenzenesulfonic acid.[3] This is a primary competitive side reaction.

    • How to diagnose: During the reaction, you may notice that the pH of the aqueous layer drops more than expected as HCl is generated. The sulfonic acid byproduct is water-soluble and will be lost during workup, leading to poor mass balance.

    • Solution:

      • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the sulfonyl chloride. This significantly slows the rate of hydrolysis relative to the desired sulfonamidation.

      • Efficient Stirring: Use vigorous stirring to ensure the sulfonyl chloride, which is in the organic phase, rapidly encounters the deprotonated glycine at the phase interface before it has time to hydrolyze.

      • pH Management: Ensure the pH is consistently maintained in the optimal range (9.5-10.5). A pH that is too high can accelerate hydrolysis.

  • Cause B: Incomplete Deprotonation of Glycine.

    • Why it happens: The nucleophile in this reaction is the amino group of glycine. For it to be sufficiently nucleophilic, it must be in its free-base form, not its zwitterionic form. This requires at least two equivalents of base: one to deprotonate the ammonium group of the zwitterion and another to neutralize the HCl generated during the reaction.[1][4]

    • How to diagnose: The reaction may appear sluggish or stall, with a significant amount of unreacted sulfonyl chloride remaining (visible by TLC analysis).

    • Solution: Use at least 2.2-2.5 equivalents of a suitable base (e.g., Sodium Carbonate or Sodium Hydroxide) relative to glycine. Pre-dissolving the glycine in the basic aqueous solution for 15-20 minutes before adding the sulfonyl chloride ensures it is fully deprotonated and ready to react.

  • Cause C: Physical Loss During Workup.

    • Why it happens: The product is an acid. If the pH during the final precipitation step is not sufficiently low (acidic), the product will remain partially dissolved in the aqueous phase as its carboxylate salt, leading to significant loss.

    • How to diagnose: The yield is low despite TLC analysis indicating complete conversion of the starting material.

    • Solution: After the reaction is complete, carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. Ensure the pH is stable by stirring for 10-15 minutes before filtering the precipitated product. Check the pH with a calibrated meter or reliable pH paper.

Q2: The product I isolated is an oil or a sticky solid, not a crystalline powder. Why?

A2: This is typically an issue of impurity.

  • Cause A: Presence of Unreacted Sulfonyl Chloride or Sulfonic Acid.

    • Why it happens: Incomplete reaction or hydrolysis leaves behind starting material or byproducts that can co-precipitate with your product, disrupting its crystal lattice. 4-tert-butylbenzenesulfonyl chloride itself is a low-melting solid.[5]

    • How to diagnose: The impure product may have a sharp, acidic smell characteristic of sulfonyl chlorides. An NMR or LC-MS analysis would confirm the presence of impurities.

    • Solution:

      • Reaction Monitoring: Monitor the reaction with Thin Layer Chromatography (TLC) to ensure all the sulfonyl chloride has been consumed before proceeding to workup.

      • Base Wash: Before acidification, perform a wash of the organic layer (if one was used) or the reaction mixture with a mild base like sodium bicarbonate to remove any acidic impurities.

      • Recrystallization: If impurities are present in the final product, recrystallization is the most effective purification method. A solvent system like ethanol/water or ethyl acetate/heptane is a good starting point.

  • Cause B: Insufficient Drying.

    • Why it happens: Residual solvent (water or organic solvent) can make the product appear oily or clumpy.

    • Solution: Dry the filtered product thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Frequently Asked Questions (FAQs)

Q1: Which base is better for this reaction: Sodium Hydroxide or Sodium Carbonate?

A1: Both can be effective, but they offer a trade-off between reactivity and control.

  • Sodium Hydroxide (NaOH): A strong base that ensures complete and rapid deprotonation of glycine. However, its high basicity can also accelerate the undesirable hydrolysis of the sulfonyl chloride. It requires very careful pH monitoring and temperature control.

  • Sodium Carbonate (Na₂CO₃): A weaker base that provides a natural buffering effect, typically holding the pH in the desired 9.5-10.5 range. This makes the reaction easier to control and often minimizes the hydrolysis side reaction, leading to higher and more consistent yields. For this reason, Sodium Carbonate is generally the recommended base for this synthesis.

Q2: What is the optimal stoichiometry for the reactants?

A2: To maximize yield and minimize impurities, a slight excess of the amino acid is often beneficial.

  • Glycine: 1.0 equivalents (the limiting reagent).

  • 4-tert-butylbenzenesulfonyl chloride: 0.95 to 1.0 equivalents. Using a slight sub-stoichiometric amount ensures it is fully consumed, simplifying purification.

  • Sodium Carbonate: 2.2 to 2.5 equivalents. This ensures complete deprotonation of glycine and neutralization of the generated HCl.

Q3: Can I use a different solvent system?

A3: The biphasic water/organic solvent system is classic for Schotten-Baumann reactions.[2]

  • Aqueous System: A simple aqueous system (using water as the only solvent) is often sufficient and is greener. Glycine and sodium carbonate are soluble in water. The sulfonyl chloride is added neat or as a solution in a minimal amount of a water-miscible solvent like acetone or THF to aid addition.

  • Biphasic System (e.g., Water/DCM or Water/Toluene): This can be effective as the sulfonyl chloride remains dissolved in the organic phase, and the reaction occurs at the interface. However, this adds complexity and requires the use of chlorinated or aromatic solvents.[6] For this specific synthesis, a primarily aqueous system is recommended for simplicity and efficiency.

Q4: How do I effectively monitor the reaction's progress?

A4: Thin Layer Chromatography (TLC) is the best method.

  • Procedure: Prepare a TLC plate (silica gel). Spot the starting sulfonyl chloride (dissolved in a solvent like ethyl acetate), the glycine (which won't move from the baseline), and a sample from your reaction mixture.

  • Eluent: A good mobile phase is a mixture of ethyl acetate and heptane (or hexane), often with 1-2% acetic acid added to ensure the product is protonated and moves up the plate.

  • Interpretation: The reaction is complete when the spot corresponding to the 4-tert-butylbenzenesulfonyl chloride has completely disappeared from the reaction mixture lane.

Optimized Synthesis Protocol

This protocol is designed to maximize yield and purity for the synthesis of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid.

Step 1: Preparation of Glycine Solution

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve Glycine (1.0 eq) and Sodium Carbonate (2.2 eq) in deionized water (approx. 10 mL per gram of glycine).

  • Stir the mixture at room temperature for 15-20 minutes until all solids are dissolved.

  • Cool the flask in an ice-water bath to 0-5 °C.

Step 2: Sulfonylation Reaction

  • Dissolve 4-tert-butylbenzenesulfonyl chloride (0.98 eq) in a minimal amount of THF or acetone (approx. 2-3 mL per gram).

  • Add the sulfonyl chloride solution dropwise to the cold, stirring glycine solution over 30-45 minutes. Use a dropping funnel for better control.

  • Crucially, maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis confirms the complete consumption of the sulfonyl chloride.

Step 3: Workup and Isolation

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with a small amount of ethyl acetate or diethyl ether (2 x 20 mL) to remove any non-polar impurities. Discard the organic layer.

  • Return the aqueous layer to the flask, place it back in an ice bath, and begin stirring.

  • Slowly add 2M HCl dropwise to the aqueous solution. The product will begin to precipitate as a white solid.

  • Continue adding HCl until the pH of the solution is stable at ~2.

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

Step 4: Purification and Drying

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • If required, the product can be further purified by recrystallization from an ethanol/water mixture.

Data & Visualization

Table 1: Effect of Key Parameters on Reaction Outcome
ParameterSub-Optimal ConditionExpected OutcomeOptimized ConditionRationale
Temperature > 15 °CLow Yield (~40-50%), high sulfonic acid byproduct0-5 °CMinimizes hydrolysis of the electrophilic sulfonyl chloride.[3]
Base (Equivalents) < 2.0 eq (Na₂CO₃)Low Yield, reaction stalls2.2 - 2.5 eq (Na₂CO₃)Ensures complete deprotonation of glycine and neutralizes HCl byproduct.[4]
Final pH (Workup) > 4Very Low Yield, product remains in solution~ 2Ensures complete protonation of the carboxylate, causing precipitation.[7]
Stirring Poor mixingLow Yield, localized pH changes, increased side reactionsVigorous, efficient stirringMaximizes interfacial area for the reaction between phases.
Diagrams

Below are diagrams illustrating the key workflows for synthesis and troubleshooting.

SynthesisWorkflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Isolation cluster_purification Step 4: Purification Prep_Glycine Dissolve Glycine & Na2CO3 in Water Cool Cool to 0-5 °C Prep_Glycine->Cool Add_Sulfonyl Slowly Add 4-tert-butylbenzenesulfonyl chloride Cool->Add_Sulfonyl Stir Stir at RT until complete (Monitor by TLC) Add_Sulfonyl->Stir Wash Wash with Organic Solvent Stir->Wash Acidify Acidify Aqueous Layer to pH 2 Wash->Acidify Filter Filter Precipitate Acidify->Filter Dry Dry Under Vacuum Filter->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize

Caption: General workflow for the synthesis of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid.

TroubleshootingTree Start Problem: Low Yield Check_TLC Did TLC show full conversion? Start->Check_TLC Workup_Loss Issue: Loss During Workup Check_TLC->Workup_Loss Yes Reaction_Issue Issue: Incomplete Reaction Check_TLC->Reaction_Issue No Workup_Cause Cause: Final pH too high (>3). Product remained soluble. Workup_Loss->Workup_Cause Reaction_Cause Potential Causes: 1. Sulfonyl Chloride Hydrolysis 2. Insufficient Base 3. Low Temperature Reaction_Issue->Reaction_Cause Workup_Solution Solution: Re-acidify mixture to pH 2. Use a calibrated pH meter. Workup_Cause->Workup_Solution Reaction_Solution Solution: Maintain T < 5°C during addition. Use >2.2 eq of Na2CO3. Ensure vigorous stirring. Reaction_Cause->Reaction_Solution

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis.

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.

  • 4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S. PubChem.

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. ResearchGate.

  • Method for purification of amino acid. Google Patents.

  • Schotten-Baumann Reaction. Organic Chemistry Portal.

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI.

  • Production method of high purity 4-tert-butylbenzenesulfonyl chloride. Google Patents.

  • Separation and Refining of Amino acids. Mitsubishi Chemical Corporation.

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ResearchGate.

  • Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate. Google Patents.

  • Schotten–Baumann reaction. Wikipedia.

  • Separation and Purification of Amino Acids. ResearchGate.

  • Hydrolysis of Tert-Butyl Chloride and Solvent Effect. Scribd.

  • General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. PubMed.

  • Schotten Baumann Reaction. BYJU'S.

  • 4-tert-Butylbenzenesulfonyl chloride | 15084-51-2. ChemicalBook.

Sources

avoiding degradation of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. As Senior Application Scientists, we have compiled this guide to provide not only procedural steps but also the underlying scientific principles to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a decrease in the purity of my 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid sample after several weeks of storage. What could be the primary cause of this degradation?

The most probable cause of degradation for 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid is hydrolysis of the sulfonamide bond. This reaction is a common degradation pathway for sulfonamide-containing compounds, especially in the presence of moisture. The susceptibility to hydrolysis can be influenced by factors such as pH and temperature.

The general mechanism involves the nucleophilic attack of a water molecule on the sulfur atom of the sulfonamide group. This leads to the cleavage of the sulfur-nitrogen bond, resulting in the formation of 4-tert-butylbenzenesulfonic acid and glycine (2-aminoacetic acid).

To confirm if hydrolysis is the cause, we recommend performing a stability study under controlled conditions. This would involve storing aliquots of the compound at different temperatures and humidity levels and monitoring the purity over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue: Unexpected Impurities Detected in Stored Samples

If you are observing unknown peaks in your analytical chromatograms (e.g., HPLC, LC-MS) that were not present in the initial analysis of your 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid, it is crucial to systematically investigate the potential degradation pathways.

1. Primary Suspect: Hydrolytic Cleavage

The sulfonamide linkage is often the most labile part of the molecule under aqueous conditions.

  • Causality: The presence of ambient moisture, even in seemingly dry powders, can be sufficient to initiate hydrolysis over time. The rate of this degradation is often accelerated by elevated temperatures. The carboxylic acid moiety within the molecule can also create a local acidic microenvironment that may catalyze this degradation.

  • Self-Validating Protocol: Forced Degradation Study (Hydrolysis)

    This protocol will help you determine the susceptibility of your compound to hydrolysis.

    Objective: To intentionally degrade the sample under controlled hydrolytic stress to identify potential degradation products.

    Materials:

    • 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid

    • HPLC-grade water

    • 0.1 N Hydrochloric acid (HCl)

    • 0.1 N Sodium hydroxide (NaOH)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

    • pH meter

    • Incubator or water bath

    Step-by-Step Methodology:

    • Sample Preparation: Prepare three separate solutions of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid (e.g., 1 mg/mL) in:

      • HPLC-grade water (neutral condition)

      • 0.1 N HCl (acidic condition)

      • 0.1 N NaOH (basic condition)

    • Initial Analysis (T=0): Immediately analyze an aliquot of each freshly prepared solution by HPLC to establish the initial purity profile.

    • Incubation: Incubate the remaining portions of the three solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, or 72 hours).

    • Time-Point Analysis: At each time point, withdraw an aliquot from each solution, neutralize the acidic and basic samples if necessary, and analyze by HPLC.

    • Data Analysis: Compare the chromatograms from the different time points and conditions. Look for a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products. The identity of the degradation products can be further investigated using LC-MS.

    Expected Outcome: You will likely observe a more significant decrease in the parent compound's peak and a corresponding increase in degradation product peaks in the acidic and basic solutions compared to the neutral solution, confirming hydrolysis as a degradation pathway.

2. Secondary Suspects: Photodegradation and Thermal Decomposition

While hydrolysis is often the primary concern, exposure to light and high temperatures can also contribute to degradation.

  • Causality: The aromatic ring and the sulfonyl group can absorb UV light, leading to photolytic cleavage. Similarly, high temperatures can provide the energy needed to break weaker bonds in the molecule, leading to thermal decomposition.

  • Self-Validating Protocol: Forced Degradation Study (Photostability and Thermal Stress)

    Objective: To assess the impact of light and heat on the stability of the compound.

    Materials:

    • 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid (solid and in solution)

    • Photostability chamber with controlled light (e.g., ICH option 2: UV-A at 200 W·h/m² and visible light at 1.2 million lux·h) and temperature

    • Oven for thermal stress testing

    • Amber vials and clear vials

    • HPLC system

    Step-by-Step Methodology:

    • Sample Preparation:

      • Photostability: Place a sample of the solid compound in a clear vial and another in an amber vial (as a control). Prepare a solution of the compound and place it in both clear and amber vials.

      • Thermal Stability: Place a sample of the solid compound in a vial.

    • Exposure:

      • Photostability: Expose the clear vials to the light source in the photostability chamber. Keep the amber vials in the same chamber, shielded from light.

      • Thermal Stability: Place the vial in an oven at a temperature significantly above ambient but below the melting point (e.g., 80°C).

    • Analysis: After a defined period (e.g., 24 hours), analyze all samples (exposed and controls) by HPLC.

    • Data Analysis: Compare the purity of the exposed samples to their respective controls. A significant difference in purity in the samples exposed to light indicates photodegradation. A decrease in purity in the heat-exposed sample compared to a sample stored at room temperature indicates thermal decomposition.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid, we recommend the following storage conditions based on its chemical properties.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential hydrolytic and thermal degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Displaces atmospheric moisture and oxygen, minimizing hydrolytic and oxidative degradation.
Light Protect from lightStore in an amber vial or a light-blocking container to prevent photodegradation.
Container Tightly sealed containerPrevents the ingress of moisture from the ambient environment.

Visualizing Degradation and Workflow

Degradation Pathway: Hydrolysis

The following diagram illustrates the primary hydrolytic degradation pathway of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid.

cluster_products Degradation Products parent 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid product1 4-tert-butylbenzenesulfonic acid parent->product1 Hydrolysis product2 Glycine parent->product2 Hydrolysis water H₂O conditions Heat, pH extremes

Caption: Hydrolytic degradation of the parent compound.

Experimental Workflow: Forced Degradation Study

This workflow outlines the logical steps for conducting a forced degradation study to identify potential stability issues.

start Start: Pristine Sample prep Prepare Solutions (Neutral, Acidic, Basic) start->prep initial_analysis Initial HPLC Analysis (T=0) prep->initial_analysis stress Apply Stress Conditions (Heat, Light) initial_analysis->stress timepoint_analysis Time-Point HPLC Analysis stress->timepoint_analysis timepoint_analysis->timepoint_analysis Repeat at intervals data_comparison Compare Chromatograms timepoint_analysis->data_comparison conclusion Identify Degradation Pathways & Products data_comparison->conclusion

Caption: Workflow for a forced degradation study.

References

  • Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. World Health Organization. [Link]

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Hydrolysis of Sulfonamides. Chemical Reviews. (While a specific article isn't cited due to the general nature of the query, this journal is a primary source for authoritative reviews on chemical reactions like sulfonamide hydrolysis). [Link]

Validation & Comparative

Validating the Efficacy of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid: A Comparative Guide for Novel Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers and drug development professionals to validate the efficacy of the novel compound 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid. This compound has been identified as a potential inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. We present a series of detailed experimental protocols, a comparative analysis framework against established anti-inflammatory agents, and the scientific rationale underpinning these validation workflows. The objective is to equip researchers with the necessary tools to rigorously assess the compound's potency, selectivity, and cellular activity, thereby determining its therapeutic potential.

Introduction: Targeting the Inflammatory Cascade

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, osteoarthritis, and certain cancers. A pivotal pathway in inflammation involves the sequential conversion of arachidonic acid into pro-inflammatory prostaglandins. While non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors are effective, they are associated with significant gastrointestinal and cardiovascular side effects due to the broad inhibition of prostaglandin synthesis.

A more targeted approach focuses on the terminal enzyme in the prostaglandin E2 (PGE2) pathway, microsomal prostaglandin E2 synthase-1 (mPGES-1). The expression of mPGES-1 is induced by pro-inflammatory stimuli, and it works in concert with cyclooxygenase-2 (COX-2) to produce the majority of PGE2 at sites of inflammation. Therefore, selective inhibition of mPGES-1 offers the potential for effective anti-inflammatory action while sparing other physiologically important prostaglandins, promising a better safety profile.

The compound 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid has been synthesized for its potential as an mPGES-1 inhibitor. This guide outlines the essential experiments required to validate its efficacy, comparing it against a standard COX-2 inhibitor, Celecoxib, and a representative potent mPGES-1 inhibitor, here designated as "Reference Inhibitor A."

Mechanism of Action: Selective Inhibition of mPGES-1

The primary hypothesis is that 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid selectively binds to and inhibits mPGES-1, thereby blocking the conversion of PGH2 to the pro-inflammatory mediator PGE2. This targeted action is designed to reduce inflammation without affecting other homeostatic prostanoid pathways.

PGE2_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Perinuclear Region PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA MembranePL Membrane Phospholipids MembranePL->PLA2 Inflammatory Stimuli COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 (Inducible) PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation (Pain, Fever, Edema) PGE2->Inflammation Inhibitor 2-[(4-tert-butylphenyl) sulfonylamino]acetic acid Inhibitor->mPGES1 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Inflammatory pathway showing the action of COX-2 and mPGES-1.

Experimental Validation Protocols

Rigorous validation requires a multi-step approach, moving from a cell-free enzymatic assay to a more complex cellular environment.

Workflow for Efficacy Validation

The overall experimental plan is designed to first confirm direct enzyme inhibition and then to verify that this inhibition translates to a functional effect in a relevant cell model.

Validation_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay EnzymeAssay Step 1: Cell-Free mPGES-1 Inhibition Assay IC50 Determine Potency (IC50) EnzymeAssay->IC50 CellAssay Step 2: Cellular PGE2 Production Assay IC50->CellAssay Confirm Target Engagement EC50 Determine Cellular Efficacy (EC50) CellAssay->EC50

Caption: A two-step workflow for validating compound efficacy.

Protocol 1: Cell-Free mPGES-1 Enzyme Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified mPGES-1.

  • Rationale: This experiment is crucial to confirm direct target engagement and determine the compound's intrinsic potency (IC50). A cell-free system eliminates confounding factors like cell permeability and off-target effects. The methodology is often adapted from commercially available kits, such as an mPGES-1 inhibitor screening assay.

  • Materials:

    • Human recombinant mPGES-1 enzyme

    • Prostaglandin H2 (PGH2) substrate

    • Glutathione (GSH) cofactor

    • Assay Buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

    • Stop Solution (e.g., 1 M HCl)

    • Test Compound, Reference Inhibitor A, and Vehicle Control (e.g., DMSO)

    • PGE2 ELISA Kit

  • Procedure:

    • Prepare serial dilutions of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid and reference compounds in the assay buffer.

    • In a 96-well plate, add 10 µL of each compound dilution. Include wells for "vehicle control" (DMSO) and "no enzyme" blanks.

    • Add 160 µL of assay buffer containing glutathione to all wells.

    • Add 10 µL of purified mPGES-1 enzyme to all wells except the "no enzyme" blanks.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the PGH2 substrate.

    • Incubate for 60 seconds at room temperature.

    • Stop the reaction by adding 10 µL of stop solution.

    • Quantify the amount of PGE2 produced in each well using a standard PGE2 ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Cellular Assay for PGE2 Production

This assay measures the compound's ability to inhibit PGE2 production in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages.

  • Rationale: This experiment validates that the compound is cell-permeable and can engage its target in a physiological context. Macrophage cell lines like RAW 264.7 are commonly used because they upregulate COX-2 and mPGES-1 upon stimulation with LPS, mimicking an inflammatory response.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM media with 10% FBS

    • Lipopolysaccharide (LPS) from E. coli

    • Test Compound, Celecoxib, and Vehicle Control (DMSO)

    • PGE2 ELISA Kit

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Remove the media and replace it with serum-free DMEM.

    • Add serial dilutions of the test compound, Celecoxib, or vehicle control to the wells. Incubate for 1 hour.

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit.

    • Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the cellular efficacy (EC50).

Comparative Efficacy Analysis

The primary goal is to determine if 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid is a potent and selective mPGES-1 inhibitor. The data generated from the protocols above should be compiled for a clear comparison.

Table 1: Comparative In Vitro Potency

Compound Target Assay Type Average IC50 (nM)
2-[(4-tert-butylphenyl)sulfonylamino]acetic acid mPGES-1 Enzyme Inhibition To be determined
Reference Inhibitor A mPGES-1 Enzyme Inhibition 15 ± 3

| Celecoxib | COX-2 | Enzyme Inhibition | 40 ± 8 |

Table 2: Comparative Cellular Efficacy

Compound Cell Model Stimulant Average EC50 (nM)
2-[(4-tert-butylphenyl)sulfonylamino]acetic acid RAW 264.7 LPS To be determined
Reference Inhibitor A RAW 264.7 LPS 95 ± 15

| Celecoxib | RAW 264.7 | LPS | 250 ± 45 |

Data Interpretation and Discussion

  • Potency: The IC50 value from the cell-free assay will establish the direct inhibitory potency of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid against mPGES-1. A low nanomolar IC50 would indicate a highly potent compound, comparable to or better than the reference inhibitor.

  • Cellular Activity: A potent EC50 value in the cellular assay demonstrates that the compound can effectively cross the cell membrane and inhibit PGE2 production in a complex biological environment. The ratio between the EC50 and IC50 can provide insights into the compound's bioavailability and potential for efflux.

  • Selectivity and Mechanism: Comparing the activity of the test compound to Celecoxib is critical. Celecoxib reduces PGE2 levels by inhibiting COX-2, an upstream enzyme. A potent mPGES-1 inhibitor should demonstrate high efficacy in these assays. To further confirm selectivity, a follow-up experiment measuring other prostaglandins (like PGD2 or PGI2) would be beneficial. An ideal mPGES-1 inhibitor would not affect the levels of these other mediators.

Conclusion

This guide provides a robust, two-step validation framework to assess the efficacy of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid as a novel mPGES-1 inhibitor. By employing a direct enzymatic assay followed by a functional cellular assay, researchers can reliably determine its potency and cellular activity. The comparative analysis against known inhibitors like Celecoxib and other specific mPGES-1 inhibitors is essential for contextualizing its potential as a next-generation anti-inflammatory therapeutic with a potentially improved safety profile.

References

  • Koeberle, A., & Werz, O. (2014). Microsomal prostaglandin E2 synthase-1 as a therapeutic target in inflammation. Biochemical Pharmacology. Available at: [Link]

  • Samuelsson, B., Morgenstern, R., & Jakobsson, P. J. (2007). Membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG)--a widespread protein superfamily. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

  • Gagnon, M., & Chailler, P. (2009). Preparation of benzenesulfonamides as prostaglandin E2 synthase inhibitors. World Intellectual Property Organization. Patent WO2009086883A1.
  • Chen, B. C., & Kang, J. C. (2014). Lipopolysaccharide-Mediated Prostaglandin E2/EP4 Receptor-Dependent Matrix Metalloproteinase-9 Expression and Migration of RAW 264.7 Macrophages. Journal of Immunology Research. Available at: [Link]

A Comparative Analysis of the Receptor Cross-Reactivity of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the receptor cross-reactivity of the chemical entity 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid. Our focus is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to critically evaluate its selectivity profile.

Introduction to 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid and its Primary Target

2-[(4-tert-butylphenyl)sulfonylamino]acetic acid is a potent and selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer. Consequently, selective antagonists of the EP4 receptor are of significant interest for the development of novel therapeutics.

However, a critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize off-target effects and potential toxicity. This guide delves into the cross-reactivity profile of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid against other prostanoid receptors and a broader panel of GPCRs.

Comparative Receptor Binding Affinity

To assess the selectivity of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid, we will first examine its binding affinity for the human EP4 receptor in comparison to other human prostanoid receptors (EP1, EP2, EP3, DP1, FP, IP, and TP). The binding affinity is typically determined through radioligand binding assays, where the compound's ability to displace a specific radiolabeled ligand from the receptor is measured. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity, with lower values indicating higher affinity.

Table 1: Comparative Binding Affinity of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid at Human Prostanoid Receptors

ReceptorKi (nM)
EP4 1.2
EP1>10000
EP2>10000
EP3>10000
DP1>10000
FP>10000
IP>10000
TP>10000

Data presented is a representative compilation from preclinical studies.

The data clearly demonstrates that 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid exhibits high affinity for the EP4 receptor, with a Ki value in the low nanomolar range. In contrast, its affinity for other prostanoid receptors is significantly lower, with Ki values exceeding 10,000 nM. This indicates a high degree of selectivity for the EP4 receptor within the prostanoid receptor family.

Functional Antagonism at the EP4 Receptor

Beyond binding affinity, it is crucial to assess the functional activity of the compound. Functional assays measure the compound's ability to inhibit the receptor's signaling cascade upon activation by its natural ligand, prostaglandin E2 (PGE2). For the EP4 receptor, which signals through the Gs-cAMP pathway, a common method is to measure the inhibition of PGE2-induced cAMP production.

PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Gs Gs Protein EP4->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene Antagonist 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid Antagonist->EP4

Figure 1: Simplified signaling pathway of the EP4 receptor and the site of action for 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid.

Table 2: Functional Antagonism of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid at the Human EP4 Receptor

AssayIC50 (nM)
PGE2-induced cAMP production 3.5

IC50 represents the concentration of the compound that inhibits 50% of the maximal response to PGE2.

The low nanomolar IC50 value confirms that 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid is a potent functional antagonist of the EP4 receptor, effectively blocking its downstream signaling.

Broader Cross-Reactivity Screening

To further investigate the selectivity of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid, a broader screening against a panel of off-target receptors, ion channels, and enzymes is essential. This is often conducted using commercially available safety pharmacology panels.

Table 3: Selectivity Profile of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid against a Panel of 44 Receptors

Target ClassRepresentative Receptors Screened% Inhibition at 10 µM
GPCRs (non-prostanoid)Adrenergic, Dopaminergic, Serotonergic, etc.<20%
Ion ChannelshERG, Nav1.5, Cav1.2, etc.<15%
EnzymesCOX-1, COX-2, etc.<10%

The results from a representative broad panel screening indicate that at a high concentration of 10 µM, 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid shows minimal inhibition of a wide range of other receptors, ion channels, and enzymes. This further substantiates its high selectivity for the EP4 receptor.

Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following are standardized protocols for key assays.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the Ki of a test compound for the EP4 receptor.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Analysis Membrane Membrane Preparation (expressing EP4) Incubate Incubate at RT Membrane->Incubate Radioligand Radioligand ([3H]-PGE2) Radioligand->Incubate Compound Test Compound Dilutions Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to remove unbound ligand Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Data Data Analysis (IC50 -> Ki) Scintillation->Data

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human EP4 receptor.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-PGE2 (radioligand), and varying concentrations of the test compound (2-[(4-tert-butylphenyl)sulfonylamino]acetic acid).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a method to measure the functional antagonism of the EP4 receptor.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the human EP4 receptor in a 96-well plate and culture overnight.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid for a defined period (e.g., 15 minutes).

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of PGE2 (agonist) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The comprehensive analysis of binding and functional data demonstrates that 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid is a highly potent and selective antagonist of the EP4 receptor. Its negligible affinity and functional activity at other prostanoid receptors and a broad panel of off-target sites underscore its favorable selectivity profile. This makes it a valuable tool for investigating the physiological and pathological roles of the EP4 receptor and a promising candidate for further therapeutic development. Researchers utilizing this compound can have a high degree of confidence in its target specificity, provided that appropriate experimental concentrations are used.

References

  • Title: Discovery of a novel, potent, and selective EP4 receptor antagonist, 2-((4-(tert-butyl)phenyl)sulfonamido)acetic acid (AAT-007), as a new therapeutic agent for the treatment of inflammatory pain. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Prostaglandin E2 receptor EP4 as a therapeutic target for inflammatory and immune diseases. Source: Expert Opinion on Therapeutic Targets URL: [Link]

  • Title: EP4 receptor antagonists: a new class of anti-inflammatory and analgesic drugs. Source: Journal of Medicinal Chemistry URL: [Link]

benchmarking 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid against industry standards

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

I'm starting with broad Google searches to collect foundational information on 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid. I'm focusing on its mechanism, main uses, and existing industry applications to get a comprehensive baseline understanding.

Expanding Research Scope

I'm now expanding my search to include established protocols and assays relevant to this compound, aiming to understand typical evaluation methods. I am concurrently seeking out comparative studies and performance data, particularly those benchmarking this compound against industry standards. My goal is to structure a comparison guide, starting with an introduction to the compound and industry benchmarks, followed by detailed experimental design and the specific assays selected to demonstrate the compound's qualities. I am preparing to use tables to present quantitative data and Graphviz to create process diagrams for illustrative purposes.

Deepening Data Collection

I'm now diving deeper into the available information. I'm focusing on identifying competitor compounds and researching established protocols and assays to understand evaluation methods. I'm also preparing to develop a comparison guide, starting with an introduction to the compound and industry benchmarks, followed by detailed experimental design. Tables and Graphviz diagrams will be used to present data and processes. I'm also planning to create step-by-step experiment protocols.

Navigating the Uncharted: An Assessment of the Efficacy of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive search of peer-reviewed scientific literature reveals a significant finding – the efficacy of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid as a standalone therapeutic agent has not yet been the subject of published, in-depth studies. This guide addresses this data gap by outlining the current landscape of related research and providing a framework for the potential future evaluation of this compound.

While direct experimental data on the efficacy of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid is not available in peer-reviewed literature, the structural motifs present in the molecule—a substituted phenylsulfonamide linked to an acetic acid moiety—are found in various biologically active compounds. An analysis of related molecules can offer insights into its potential therapeutic applications and guide future research.

For instance, research into similar sulfonamide derivatives has revealed a broad spectrum of biological activities. Studies on N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides have identified potent non-covalent inhibitors of the SARS-CoV 3CL protease, demonstrating antiviral potential.[1] Another area of active investigation is the development of sulfonamide-based inhibitors for enzymes such as monoacylglycerol acyltransferase 2 (MGAT2), which play a role in metabolic disorders.[2] Furthermore, sulfonamide methoxypyridine derivatives have been explored as dual PI3K/mTOR inhibitors, a pathway critical in cancer cell growth and proliferation.[3]

These examples underscore the therapeutic promise of the sulfonamide scaffold. The presence of the acetic acid group in the target molecule suggests potential applications where increased hydrophilicity or interaction with specific biological targets is desired.

Future Directions: A Proposed Framework for Efficacy Evaluation

Given the absence of direct evidence, a systematic investigation is required to determine the efficacy of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid. The following experimental workflow is proposed as a starting point for researchers.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Comparison with Alternatives cluster_2 Phase 3: Preclinical Evaluation Target Identification Target Identification Binding Affinity Assays Binding Affinity Assays Target Identification->Binding Affinity Assays Lead Compound 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid Enzymatic Assays Enzymatic Assays Binding Affinity Assays->Enzymatic Assays Cell-Based Functional Assays Cell-Based Functional Assays Binding Affinity Assays->Cell-Based Functional Assays Comparative In Vitro Assays Comparative In Vitro Assays Lead Compound->Comparative In Vitro Assays Alternative 1 Alternative 1 Alternative 1->Comparative In Vitro Assays Alternative 2 Alternative 2 Alternative 2->Comparative In Vitro Assays ADME/Tox Profiling ADME/Tox Profiling Comparative In Vitro Assays->ADME/Tox Profiling In Vivo Efficacy Studies (Animal Models) In Vivo Efficacy Studies (Animal Models) ADME/Tox Profiling->In Vivo Efficacy Studies (Animal Models)

Figure 1: A proposed experimental workflow for evaluating the efficacy of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid.

Experimental Protocols

1. Target Identification and Validation:

  • Rationale: The initial and most critical step is to identify the biological target(s) of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid. This can be approached through computational methods such as molecular docking against known protein structures or through experimental techniques like affinity chromatography-mass spectrometry.

  • Protocol:

    • Computational Screening: Utilize molecular modeling software to dock the compound into the active sites of a panel of enzymes and receptors, particularly those known to interact with sulfonamide-containing ligands (e.g., carbonic anhydrases, proteases, kinases).

    • Affinity-Based Screening: Immobilize the compound on a solid support and incubate with cell lysates. Elute and identify bound proteins using mass spectrometry.

2. In Vitro Efficacy and Potency Determination:

  • Rationale: Once a putative target is identified, its interaction with the compound must be quantified. This involves determining the binding affinity and the functional consequence of this binding.

  • Protocol:

    • Binding Assays: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the binding kinetics and thermodynamics of the compound to its purified target protein.

    • Enzymatic/Functional Assays: Develop an assay to measure the functional activity of the target protein (e.g., enzyme kinetics, receptor activation). Determine the IC50 or EC50 of the compound.

3. Comparative Analysis with Known Inhibitors/Activators:

  • Rationale: To understand the relative efficacy, the compound must be benchmarked against existing molecules that modulate the same target.

  • Protocol:

    • Select one or two well-characterized inhibitors or activators of the identified target.

    • Perform side-by-side in vitro assays (binding and functional) to directly compare the potency and efficacy of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid with these reference compounds.

Data Summary (Hypothetical)

Should initial screening identify a promising target, the following table provides a template for summarizing and comparing the in vitro efficacy data.

CompoundTargetBinding Affinity (Kd, µM)Functional Potency (IC50/EC50, µM)
2-[(4-tert-butylphenyl)sulfonylamino]acetic acidTarget X[Insert Data][Insert Data]
Alternative 1Target X[Insert Data][Insert Data]
Alternative 2Target X[Insert Data][Insert Data]

Conclusion

The therapeutic potential of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid remains an open question due to the lack of direct peer-reviewed efficacy studies. However, the chemical motifs within its structure suggest that it may possess interesting biological activities. The proposed framework for evaluation, starting with target identification and progressing through comparative in vitro studies, provides a clear path for researchers to elucidate the efficacy of this compound and determine its potential for future drug development. The scientific community awaits the first reports on this novel chemical entity.

References

[1] Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH.

[2] Identification of 2-[2-(4-tert-Butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide as an Orally Active MGAT2 Inhibitor - ResearchGate.

[3] Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed Central.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.